Cholest-8-en-3beta-ol, acetate is derived from natural sources such as animal tissues and certain plants. It is classified under the category of sterols, which are organic molecules characterized by a structure containing four fused carbon rings. This compound can also be categorized within the broader class of lipids, specifically as a cholesterol derivative due to its structural similarities to cholesterol.
The synthesis of Cholest-8-en-3beta-ol, acetate can be achieved through several chemical methods. One notable approach involves the following steps:
This method allows for the controlled synthesis of Cholest-8-en-3beta-ol, acetate with high purity and yield .
Cholest-8-en-3beta-ol, acetate participates in various chemical reactions:
These reactions are significant for understanding its metabolic pathways and potential therapeutic applications .
Cholest-8-en-3beta-ol, acetate primarily acts as an inhibitor of cholesterol biosynthesis. Its mechanism involves:
Studies have demonstrated that this compound effectively reduces cholesterol synthesis rates in hepatic cells, leading to decreased levels of circulating cholesterol .
Cholest-8-en-3beta-ol, acetate exhibits several notable physical and chemical properties:
These properties are crucial for its handling and storage in laboratory settings .
Cholest-8-en-3beta-ol, acetate has several scientific applications:
Its role in inhibiting cholesterol synthesis makes it significant for research into treatments for hyperlipidemia and related disorders .
The systematic IUPAC name for this compound is [(3β)-Cholest-8-en-3-yl] acetate, reflecting its core steroidal structure and key functional groups. Its molecular formula is C₂₉H₄₈O₂, with a molecular weight of 428.69 g/mol. The parent scaffold is the cholestane tetracyclic system (cyclopenta[a]phenanthrene), featuring:
Stereochemical specificity is critical: The 3β-configuration denotes the acetoxy group projects above the ring plane (equatorial in chair conformation), while ring junctions (A/B, B/C, C/D) adopt trans fusions typical of mammalian sterols. The Δ⁸ bond imposes a distinct bend in ring B, altering overall molecular planarity [6] [9].
Table 1: Key Structural Descriptors of Cholest-8-en-3beta-ol, Acetate
Feature | Description |
---|---|
Systematic Name | [(3β)-Cholest-8-en-3-yl] acetate |
Molecular Formula | C₂₉H₄₈O₂ |
Molecular Weight | 428.69 g/mol |
Key Functional Groups | 3β-acetate, Δ⁸ double bond |
Stereocenters | 3β, 8R?, 9S?, 10R, 13R, 14S, 17R, 20R*† |
†Side chain stereochemistry typically assumes 20R natural configuration |
Cholest-8-en-3beta-ol, acetate occupies a distinct biosynthetic position between zymosterol and cholesterol:
Table 2: Structural Comparison of Key Sterol Acetates
Sterol Acetate | Core Structure | Double Bond(s) | Side Chain | Molecular Formula |
---|---|---|---|---|
Cholest-8-en-3beta-ol acetate | Cholestane | Δ⁸ | Saturated (C8H₁₇) | C₂₉H₄₈O₂ |
Zymosterol acetate* | Cholestane | Δ⁸, Δ²⁴(²⁵) | Unsaturated (C8H₁₅) | C₂₉H₄₆O₂ |
Cholesteryl acetate | Cholestane | Δ⁵ | Saturated (C8H₁₇) | C₂₉H₄₈O₂ |
Lanost-8-en-3beta-ol acetate† | Lanostane (tetramethyl) | Δ⁸ | Unsaturated (C8H₁₅) | C₃₂H₅₄O₂ |
Refers to Cholesta-8,24-dien-3β-ol acetate [3]; †Dihydrolanosterol acetate [4] |
The 3β-acetoxy group governs intermolecular behavior through two primary mechanisms:
The Δ⁸ double bond induces critical deviations from the planar steroid nucleus:
Table 3: Conformational Impact of Double Bond Position in Sterol Nuclei
Double Bond Position | Ring System Conformation | Molecular Cross-Section | Biological Implications |
---|---|---|---|
Δ⁸ (e.g., Cholest-8-en-3beta-ol) | Ring B: Half-boat/twisted; Rings A/C/D: Chairs | Increased thickness (~1.5Å) | Reduced membrane integration efficiency; Enzyme recognition distinct from Δ⁵ isomers |
Δ⁵ (e.g., Cholesterol) | Rings A/B: Near-planar; Rings C/D: Chairs | Smoother, flatter profile | Optimal membrane insertion; Precursor for steroid hormones |
Δ⁷ (e.g., Lathosterol) | Ring B: Distorted chair | Moderate thickness (~0.8Å) | Intermediate properties; Biosynthetic precursor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7